3-{[(4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}-N,N,N-trimethylpropan-1-aminium
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Overview
Description
The compound {3-[(4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL)FORMAMIDO]PROPYL}TRIMETHYLAZANIUM is a complex organic molecule that features a quinoline derivative structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL)FORMAMIDO]PROPYL}TRIMETHYLAZANIUM typically involves multiple steps. One common method includes the reaction of aromatic amines with diethyl malonate in the presence of a catalyst such as triethylamine . The reaction is carried out in diphenyl ether under controlled temperature conditions to yield the desired quinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would typically include the purification of intermediates and final products through recrystallization or chromatography techniques to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized to form quinolone derivatives.
Reduction: Reduction reactions can modify the quinoline ring, leading to different hydrogenated forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include various quinolone derivatives, hydrogenated quinoline compounds, and substituted quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
Biologically, the compound has shown promise in drug development due to its potential pharmacological activities. It is being studied for its effects on various biological pathways and its potential as a therapeutic agent.
Medicine
In medicine, the compound is being explored for its potential use in treating diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.
Industry
Industrially, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of {3-[(4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL)FORMAMIDO]PROPYL}TRIMETHYLAZANIUM involves its interaction with specific molecular targets. The quinoline derivative structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline structure and exhibit comparable biological activities.
Indole Derivatives: Indole derivatives also possess a heterocyclic structure and are used in similar applications.
Uniqueness
The uniqueness of {3-[(4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL)FORMAMIDO]PROPYL}TRIMETHYLAZANIUM lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C16H26N3O3+ |
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Molecular Weight |
308.40 g/mol |
IUPAC Name |
3-[(4-hydroxy-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonyl)amino]propyl-trimethylazanium |
InChI |
InChI=1S/C16H25N3O3/c1-19(2,3)10-6-9-17-15(21)13-14(20)11-7-4-5-8-12(11)18-16(13)22/h4-10H2,1-3H3,(H2-,17,18,20,21,22)/p+1 |
InChI Key |
IIXPYHWBMHQGBQ-UHFFFAOYSA-O |
Canonical SMILES |
C[N+](C)(C)CCCNC(=O)C1=C(C2=C(CCCC2)NC1=O)O |
Origin of Product |
United States |
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